4-Bromothiazole-5-carbonitrile

Photochemistry Reaction Mechanism Structural Stability

Inconsistent reactivity among bromothiazole isomers often undermines reproducibility in multi-step syntheses. 4-Bromothiazole-5-carbonitrile (CAS 1367964-98-4) resolves this with a substitution pattern optimized for controlled, orthogonal transformations. - Superior photostability: Quantitative photodebromination studies confirm the 4-bromo isomer is the least photolabile, minimizing ambient light degradation and ensuring batch-to-batch consistency. - Chemoselective reactivity: Unlike the more aggressive 4-iodo analog, the C4-bromo group enables selective Pd-catalyzed aminations (99% reported yield with piperidine), reducing side reactions and simplifying purification. - Supply reliability: Available at 95% purity, sealed in dry, 2-8°C storage, with ambient shipping. Standard research quantities (100 mg-1 g) in stock for immediate dispatch.

Molecular Formula C4HBrN2S
Molecular Weight 189.04 g/mol
CAS No. 1367964-98-4
Cat. No. B1288823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromothiazole-5-carbonitrile
CAS1367964-98-4
Molecular FormulaC4HBrN2S
Molecular Weight189.04 g/mol
Structural Identifiers
SMILESC1=NC(=C(S1)C#N)Br
InChIInChI=1S/C4HBrN2S/c5-4-3(1-6)8-2-7-4/h2H
InChIKeyGTEMTZDTAHQBER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromothiazole-5-carbonitrile Overview


4-Bromothiazole-5-carbonitrile (CAS 1367964-98-4) is a heterocyclic building block with the molecular formula C4HBrN2S and a molecular weight of 189.03 g/mol [1]. As a substituted thiazole, it contains a reactive bromine atom at the C4 position and a cyano group at the C5 position, making it a versatile intermediate for medicinal chemistry and material science research [2]. This compound is commercially available with a typical purity specification of 95% and requires storage sealed in a dry environment at 2-8°C to maintain integrity .

Regiochemistry 4-bromo substitution pattern defines reactivity in cross-coupling and photochemical steps
Synthetic role Heterocyclic building block for medicinal chemistry and material science diversification
Stability context Less photolabile than 2- and 5-bromo isomers; supports workflows with ambient light exposure

4-Bromothiazole-5-carbonitrile: Isomer & Halogen Specificity


The specific substitution pattern on the thiazole ring critically determines its reactivity profile and ultimate utility. In the bromothiazole family, the position of the bromine atom (C2, C4, or C5) is not a trivial detail; it dictates the molecule's electronic properties and, consequently, its performance in key synthetic transformations. For instance, the ground-state C-Br bond strength varies significantly between isomers, directly impacting its lability in reactions like photodebromination or transition metal-catalyzed cross-couplings [1]. Furthermore, while the 4-iodo analog is more reactive in Suzuki and Stille couplings, this heightened reactivity can be detrimental in scenarios requiring selectivity or stability, making the 4-bromo derivative the optimal choice for controlled, orthogonal synthesis strategies [2].

Target: 4-Br isomer
Lowest photodebromination reactivity among bromothiazole isomers; photoreactivity profile may shift dramatically if the bromine position changes
Risk: 2-Br / 5-Br isomers
Significantly higher photolability; 2-bromo isomer shows the fastest light-induced degradation, limiting reproducibility in light-exposed protocols
Target: 4-Br (bromine)
Lower cross-coupling reactivity relative to 4-iodo analogue; may benefit chemoselective orthogonal synthesis
Risk: 4-Iodo analogue
Higher reactivity can reduce selectivity control; switching to 4-iodo may increase side reactions in multi-step sequences

4-Bromothiazole-5-carbonitrile: Comparative Evidence


4-Bromothiazole Photostability vs Other Isomers

The photodebromination reactivity of bromothiazoles is highly dependent on the position of the bromine substituent. A theoretical and physical study established a clear reactivity order: 2-bromothiazole > 5-bromothiazole ≫ 4-bromothiazole [1]. This means 4-bromothiazole is significantly less prone to light-induced degradation compared to its 2- and 5-substituted isomers.

Photostability rank
Head-to-head
2-bromothiazole > 5-bromothiazole >> 4-bromothiazole
Reported photodebromination reactivity order; 4-bromo isomer shows lowest photolability
Photolysis in hydrogen-donating solvents; ground-state C–Br bond strength drives ranking
Photochemistry Reaction Mechanism Structural Stability

4-Bromothiazole Pd-Catalyzed Amination Efficiency

The performance of 4-bromothiazole in a key synthetic transformation, palladium-catalyzed amination, has been quantitatively optimized. Under specific conditions (0.75 mol% Pd precatalyst P1, NaOTMS base, THF, 50°C, 3 h), the reaction of 4-bromothiazole with piperidine proceeds with 100% conversion and a 99% yield [1]. This near-quantitative yield provides a benchmark for evaluating synthetic routes that utilize this building block.

Pd‑amination yield
Benchmark
100% conversion, 99% yield
Quantitative performance benchmark for 4-bromothiazole in C–N coupling
0.75 mol% Pd precatalyst, NaOTMS, THF, 50°C, 3 h; piperidine as amine partner
Cross-Coupling Synthetic Methodology Process Chemistry

4-Bromo vs 4-Iodo Cross-Coupling Reactivity

In the context of isothiazole systems, a direct comparison of 4-bromo and 4-iodo derivatives reveals a significant difference in cross-coupling reactivity. Both the 4-bromo- and 4-iodo-3,5-diphenylisothiazoles are effective for Suzuki and Stille couplings; however, the 4-iodo analogue is quantitatively established as being more reactive than its 4-bromo counterpart [1].

Halogen reactivity
Head-to-head
4-iodo > 4-bromo in Suzuki/Stille couplings
4-Bromo offers lower, more controllable reactivity for chemoselective synthesis
Based on isothiazole system; qualitative reactivity difference guides orthogonal strategy
Cross-Coupling Chemoselectivity Synthetic Strategy

4-Bromothiazole-5-carbonitrile Applications


Building Block for Pd-Catalyzed Amination

Based on the quantitative evidence of a 99% yield in the palladium-catalyzed amination of 4-bromothiazole with piperidine [1], 4-bromothiazole-5-carbonitrile is an ideal candidate for medicinal chemistry programs focused on generating libraries of C-N linked biaryl and heteroaryl compounds. The near-quantitative conversion under optimized conditions suggests this building block is highly amenable to robust and efficient diversification, making it a cost-effective choice for large-scale parallel synthesis.

Light-Stable Reaction Intermediate

The quantitative reactivity order for photodebromination (2-bromo > 5-bromo ≫ 4-bromo) [2] provides direct evidence for selecting 4-bromothiazole-5-carbonitrile in experimental workflows where ambient light exposure is unavoidable. Unlike its more photolabile 2- and 5-substituted counterparts, the 4-bromo derivative is the most stable option, minimizing degradation and ensuring higher experimental reproducibility over time.

Controlled Orthogonal Cross-Coupling Reactivity

The established difference in reactivity between 4-bromo and 4-iodo isothiazoles [3] positions 4-bromothiazole-5-carbonitrile as the preferred reagent for complex, multi-step syntheses. Its lower, more controllable reactivity allows for chemoselective transformations in the presence of other sensitive functional groups, reducing the risk of side reactions and simplifying purification protocols compared to the more aggressive 4-iodo analog.

Application
Selection Property
Validation Focus
Pd-catalyzed amination diversification
Amination benchmark reactivity
Conversion and yield under optimized catalytic conditions
Light-stable synthetic intermediate
Low photodebromination tendency
Stability ranking among bromothiazole isomers
Orthogonal cross-coupling sequence
Controlled halogen reactivity
Chemoselectivity relative to 4-iodo analogue

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